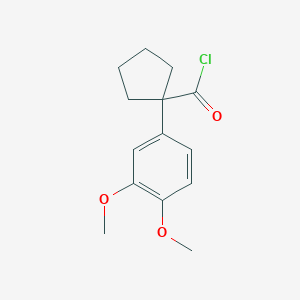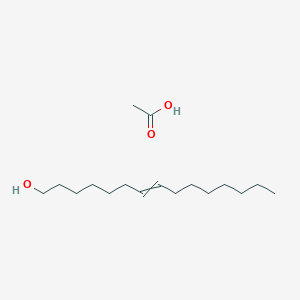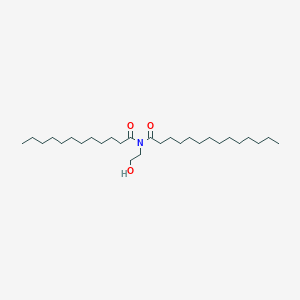
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide is a synthetic compound with the molecular formula C28H55NO3. It is a type of fatty acid amide, which is characterized by the presence of a long-chain fatty acid linked to an amine group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide can be synthesized through the reaction of dodecanoic acid with N-(2-hydroxyethyl)tetradecanamide. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The compound may also interact with specific proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide can be compared to other fatty acid amides such as:
N-(2-hydroxyethyl)dodecanamide: Similar in structure but with a shorter fatty acid chain.
N-(2-hydroxyethyl)tetradecanamide: Lacks the dodecanoyl group, resulting in different physicochemical properties.
N-(2-hydroxyethyl)hexadecanamide: Contains a longer fatty acid chain, affecting its solubility and surfactant properties.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
41946-18-3 |
|---|---|
Formule moléculaire |
C28H55NO3 |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
N-dodecanoyl-N-(2-hydroxyethyl)tetradecanamide |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-13-14-16-18-20-22-24-28(32)29(25-26-30)27(31)23-21-19-17-15-12-10-8-6-4-2/h30H,3-26H2,1-2H3 |
Clé InChI |
FVTVCTCIHOBNQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(CCO)C(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



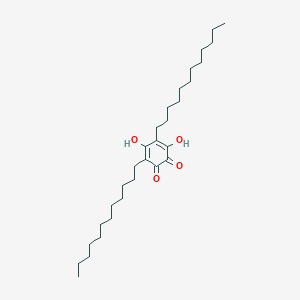
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
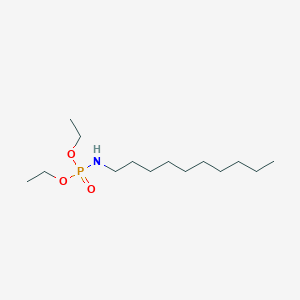
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
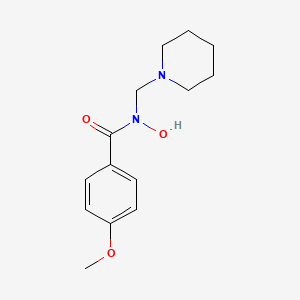
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
